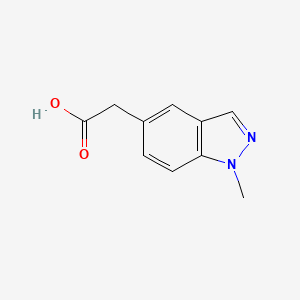
1-メチル-1H-インダゾール-5-イル酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-methyl-1H-indazol-5-yl)acetic acid” is a compound with the CAS Number: 1176749-66-8 . It has a molecular weight of 190.2 and its IUPAC name is (1-methyl-1H-indazol-5-yl)acetic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H10N2O2/c1-12-9-3-2-7(5-10(13)14)4-8(9)6-11-12/h2-4,6H,5H2,1H3,(H,13,14) . The compound’s molecular formula is C10H10N2O2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound’s rotatable bond count is 2 . Its exact mass is 190.074227566 g/mol and its monoisotopic mass is also 190.074227566 g/mol . The compound’s topological polar surface area is 55.1 Ų .科学的研究の応用
抗炎症剤
インダゾール誘導体は、有意な抗炎症作用を有することが明らかになっています . 例えば、3-フェニル-2-[4-(トリフルオロメチル)フェニル]-4,5,6,7-テトラヒドロ-2H-インダゾールは、最小限の潰瘍形成の可能性とともに、高い抗炎症作用を示すことが報告されています .
抗菌剤
インダゾール系化合物は、抗菌作用を示すことが報告されています . これにより、新しい抗菌薬の開発のための潜在的な候補となっています。
抗HIV剤
いくつかのインダゾール誘導体が、抗HIV作用を示しています . これは、HIVの治療薬の開発に利用できることを示唆しています。
抗癌剤
インダゾール誘導体は、抗癌作用を有することが明らかになっています . 例えば、いくつかの新しいN-フェニル-1H-インダゾール-1-カルボキサミドが調製され、9種類の臨床的に分離された癌の種類に由来する腫瘍細胞株に対するインビトロでの抗増殖活性が評価されました .
血糖降下剤
インダゾール系化合物は、血糖降下作用を有することが報告されています . これは、糖尿病の治療薬の開発に利用できることを示唆しています。
抗原虫剤
インダゾール誘導体は、抗原虫作用を有することも明らかになっています . これにより、新しい抗原虫薬の開発のための潜在的な候補となっています。
降圧剤
インダゾール系化合物は、降圧作用を示すことが報告されています . これは、高血圧の治療薬の開発に利用できることを示唆しています。
その他の用途
上記に加えて、インダゾール誘導体は、Tpl2キナーゼ阻害剤としてのチエノ[3,2-d]ピリミジンの調製、癌治療のためのmTOR阻害剤としてのピリジニルベンゾナフチリジノン合成、α7ニューリナルニコチン受容体アフェクターとしてのジアザビシクロヘプタンの調製のための反応剤として使用されています .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
Indazole derivatives, which include 2-(1-methyl-1h-indazol-5-yl)acetic acid, have been reported to exhibit a wide variety of biological properties . These compounds have shown potential as anti-inflammatory agents , and some have demonstrated inhibitory activities on protein kinase B/Akt .
Mode of Action
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Biochemical Pathways
Given the wide range of biological activities exhibited by indazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
Indazole derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
生化学分析
Biochemical Properties
2-(1-methyl-1H-indazol-5-yl)acetic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels . Additionally, 2-(1-methyl-1H-indazol-5-yl)acetic acid may bind to specific proteins, affecting their function and stability .
Cellular Effects
The effects of 2-(1-methyl-1H-indazol-5-yl)acetic acid on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound may alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . Furthermore, 2-(1-methyl-1H-indazol-5-yl)acetic acid can impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-(1-methyl-1H-indazol-5-yl)acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in changes in the conformation and activity of the target enzyme or protein . Additionally, 2-(1-methyl-1H-indazol-5-yl)acetic acid may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-methyl-1H-indazol-5-yl)acetic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that 2-(1-methyl-1H-indazol-5-yl)acetic acid can maintain its activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2-(1-methyl-1H-indazol-5-yl)acetic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which 2-(1-methyl-1H-indazol-5-yl)acetic acid is effective without causing harm .
Metabolic Pathways
2-(1-methyl-1H-indazol-5-yl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . This compound may also affect the synthesis and degradation of specific biomolecules, contributing to its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(1-methyl-1H-indazol-5-yl)acetic acid within cells and tissues are crucial for its biological activity . This compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to particular compartments or organelles, where it exerts its effects . The distribution of 2-(1-methyl-1H-indazol-5-yl)acetic acid can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-(1-methyl-1H-indazol-5-yl)acetic acid is essential for its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes . Understanding the subcellular distribution of 2-(1-methyl-1H-indazol-5-yl)acetic acid is important for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
2-(1-methylindazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-3-2-7(5-10(13)14)4-8(9)6-11-12/h2-4,6H,5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMRWTMHWMZQAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CC(=O)O)C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1176749-66-8 |
Source


|
| Record name | 2-(1-methyl-1H-indazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

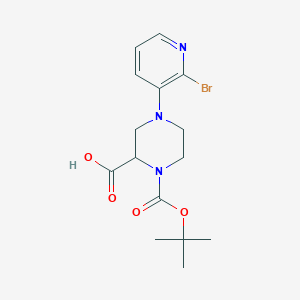
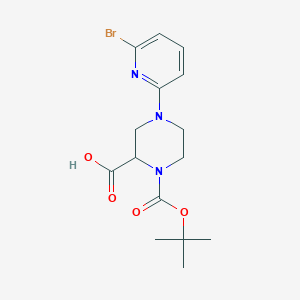
![4-(5-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416096.png)
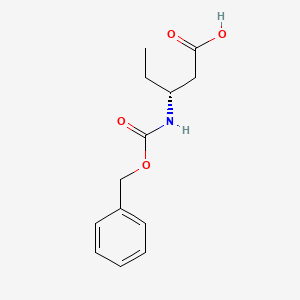
![[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B1416100.png)
![1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1416101.png)

![4-(5-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416105.png)
![4-(4-Formyl-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416106.png)
![(1R)-N-(3-Azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B1416110.png)
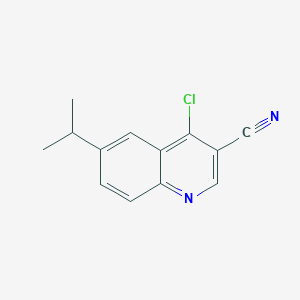

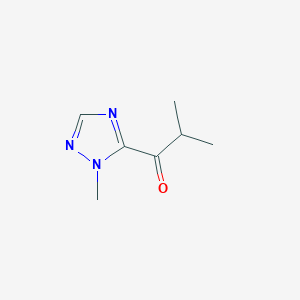
![4-(5-Fluoropyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416116.png)